Melting Point Differentiation: 5-Chloro Substitution Confers 66 °C Higher Solid-Liquid Transition Temperature Relative to Unsubstituted Core
The 5-chloro and 3-methyl substitution pattern on the indole-2-methanol core results in a measured melting point of 138 °C (recrystallized from benzene) for (5-chloro-3-methyl-1H-indol-2-yl)methanol . In contrast, the unsubstituted parent compound, 1H-indole-2-methanol (CAS 24621-70-3), exhibits a melting point range of 72–78 °C . This represents an increase of approximately 60–66 °C in solid-liquid transition temperature. The magnitude of this difference directly impacts practical handling: the target compound remains a stable crystalline solid under ambient laboratory storage conditions that would partially liquefy or soften the unsubstituted analog, reducing the risk of hygroscopic degradation and improving weighing precision.
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 138 °C |
| Comparator Or Baseline | 1H-Indole-2-methanol (CAS 24621-70-3): 72–78 °C |
| Quantified Difference | +60 °C to +66 °C |
| Conditions | Target compound recrystallized from benzene; comparator measured as solid |
Why This Matters
Higher melting point improves solid-state stability during storage and enhances weighing accuracy in gravimetric formulation workflows.
